molecular formula C6H5BF4N2O3S B014752 Benzenediazonium, 4-sulfo-, tetrafluoroborate CAS No. 2145-24-6

Benzenediazonium, 4-sulfo-, tetrafluoroborate

Cat. No. B014752
CAS RN: 2145-24-6
M. Wt: 271.99 g/mol
InChI Key: SYMLGWMCRULOOW-UHFFFAOYSA-O
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Description

Synthesis Analysis

The synthesis of benzenediazonium, 4-sulfo-, tetrafluoroborate involves the diazotization of aniline derivatives followed by the introduction of a sulfo group and the counterion tetrafluoroborate. This process is exemplified in the generation of cationic arylation products when reacting with sulfur compounds, leading to various organic derivatives through mechanisms that involve the attack of phenyl cation towards the lone electron pair of sulfur atoms and the benzene electrons (Kobayashi et al., 1975).

Molecular Structure Analysis

The molecular structure of benzenediazonium compounds is characterized by the presence of a diazonium group attached to the benzene ring, which significantly influences their reactivity. Structural analyses, including NMR and X-ray studies, have provided insights into the configurations of various diazonium derivatives, revealing the influence of substituents on their stability and reactivity patterns (Šimůnek et al., 2003).

Chemical Reactions and Properties

Benzenediazonium, 4-sulfo-, tetrafluoroborate participates in numerous chemical reactions, demonstrating a wide range of chemical properties. These include electrophilic aromatic substitutions, coupling reactions with aromatic compounds, and reactions with sulfur compounds, among others. The compound's ability to undergo various transformations makes it a valuable reagent in organic synthesis (Okazaki et al., 2014).

Physical Properties Analysis

The physical properties of benzenediazonium, 4-sulfo-, tetrafluoroborate, such as solubility, stability, and crystalline structure, are crucial for its handling and application in chemical reactions. These properties are influenced by the compound's molecular structure and the nature of the substituents present on the benzene ring and the diazonium group.

Chemical Properties Analysis

The chemical properties of benzenediazonium, 4-sulfo-, tetrafluoroborate, including its reactivity towards nucleophiles, electrophiles, and radicals, underpin its utility in organic synthesis. It acts as an electrophilic agent in arylation reactions, facilitating the introduction of phenyl groups into a variety of substrates. The compound's versatility is further demonstrated in its participation in cross-coupling reactions, which are pivotal in the construction of complex molecular architectures (Gloor et al., 1972).

Scientific Research Applications

Carcinogenic Studies

  • Carcinogenesis with Agaricus Bisporus : Benzenediazonium tetrafluoroborate was found to induce tumors in mice when used as an ingredient in the cultivated mushroom Agaricus bisporus (Tóth, Patil, & Jae, 1981).
  • Gastric Tumorigenesis : The compound, when administered to mice, led to the development of glandular stomach tumors (Tóth, Nagel, & Ross, 1982).

Chemical Reactions and Mechanisms

  • Reactions with Sulfur Compounds : The compound reacts with sulfur compounds, yielding various products, and the mechanisms of these reactions were studied (Kobayashi, Minato, Fukui, & Kamigata, 1975).
  • Decomposition and Arylation : It undergoes decomposition in specific solutions, leading to the formation of biphenyl derivatives. The reaction mechanisms were explored (Gloor, Kaul, & Zollinger, 1972).
  • Aromatic Substitution : The compound was studied for its role in the aromatic substitution of other compounds in homogeneous solutions (Abramovitch & Gadallah, 1968).

Photochemistry and Kinetics

  • Quenching of Excited Singlets : Benzenediazonium tetrafluoroborate acts as an efficient quencher of excited singlets in specific micelles (Kim-Thuan & Scaiano, 1983).

Arylation Studies

Safety And Hazards

While the chloride salt of Benzenediazonium is explosive, the tetrafluoroborate is readily isolated . This suggests that the tetrafluoroborate is more stable than the chloride .

properties

IUPAC Name

4-sulfobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S.BF4/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3,4)5/h1-4H;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMLGWMCRULOOW-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073285
Record name Benzenediazonium, 4-sulfo-, tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 4-sulfo-, tetrafluoroborate

CAS RN

2145-24-6
Record name Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-sulfo-, tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Sulfobenzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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